molecular formula C19H23N3O B5466624 N-(2,3-dimethylphenyl)-4-phenylpiperazine-1-carboxamide

N-(2,3-dimethylphenyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B5466624
M. Wt: 309.4 g/mol
InChI Key: UNMYMHDCRBVUMQ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-phenylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group and a phenyl group, along with a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-phenylpiperazine-1-carboxamide typically involves the reaction of 2,3-dimethylaniline with 4-phenylpiperazine in the presence of a suitable coupling agent. One common method involves the use of ethyl acetoacetate as a reagent, which reacts with the amines to form the desired piperazine derivative . The reaction is usually carried out under reflux conditions with toluene as the solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction can lead to various pharmacological effects, including sedation, analgesia, and anxiolysis . The exact molecular pathways involved are still under investigation, but it is believed that the compound may influence the activity of GABAergic and serotonergic systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dimethylphenyl)-4-phenylpiperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct pharmacological properties. Compared to other similar compounds, it may exhibit different binding affinities and selectivities for various receptors, leading to unique therapeutic effects .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-15-7-6-10-18(16(15)2)20-19(23)22-13-11-21(12-14-22)17-8-4-3-5-9-17/h3-10H,11-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMYMHDCRBVUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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